REACTION_CXSMILES
|
[Na].CO[C:4](=[O:10])[CH:5]([CH3:9])[C:6]([OH:8])=O.[NH2:11][C:12]([NH2:14])=[O:13].O>C(O)C>[CH3:9][CH:5]1[C:4](=[O:10])[NH:14][C:12](=[O:13])[NH:11][C:6]1=[O:8] |^1:0|
|
Name
|
|
Quantity
|
348 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)O)C)=O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring, within about 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
and there is then added dropwise at 70° C.
|
Type
|
CUSTOM
|
Details
|
There is formed a thin suspension, which
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
afterwards cooled
|
Type
|
ADDITION
|
Details
|
for clearing, a filtering auxiliary (HiFlo) is introduced
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid is then added until a Congo blue colour
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
WAIT
|
Details
|
to stand for several hours in a cool place
|
Type
|
CUSTOM
|
Details
|
A fine white crystalline precipitate is formed
|
Type
|
FILTRATION
|
Details
|
which is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor is concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
FILTRATION
|
Details
|
the precipitate is likewise filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After recrystallisation from water, there
|
Type
|
CUSTOM
|
Details
|
melt at 203°-204° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |